Introduction: The Strategic Value of the Indole Scaffold
Introduction: The Strategic Value of the Indole Scaffold
An In-depth Technical Guide to 7-Bromo-3-methyl-1H-indole: Properties, Reactivity, and Applications in Drug Discovery
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure, composed of a fused benzene and pyrrole ring, is a common feature in numerous natural products, signaling molecules like serotonin, and a multitude of approved pharmaceuticals.[1][2] This prevalence is not coincidental; the indole core offers a unique combination of steric and electronic properties, enabling it to engage in various biological interactions, including hydrogen bonding and π-stacking.
This guide focuses on a specific, strategically functionalized derivative: 7-Bromo-3-methyl-1H-indole . The deliberate placement of a methyl group at the C3 position and a bromine atom at the C7 position transforms the basic indole skeleton into a highly versatile building block for synthetic and medicinal chemists. The C3-methyl group sterically blocks the most common site of electrophilic attack, redirecting reactivity, while the C7-bromo substituent serves as a robust synthetic handle for carbon-carbon and carbon-heteroatom bond formation.
This document provides a comprehensive overview of the core chemical properties, spectroscopic signature, reactivity profile, and practical applications of 7-Bromo-3-methyl-1H-indole, tailored for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical entity is the bedrock of its application. 7-Bromo-3-methyl-1H-indole is typically a light yellow to yellow solid under standard conditions.[3] Its key physicochemical properties are summarized below for rapid reference.
Table 1: Physicochemical Properties of 7-Bromo-3-methyl-1H-indole
| Property | Value | Source(s) |
| CAS Number | 86915-22-2 | [3] |
| Molecular Formula | C₉H₈BrN | [4] |
| Molecular Weight | 210.07 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [3] |
| Boiling Point | 325.1 ± 22.0 °C (Predicted) | [3] |
| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.63 ± 0.30 (Predicted) | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
Spectroscopic Characterization
Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The data for 7-Bromo-3-methyl-1H-indole is consistent with its substituted indole structure.
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¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals: a broad singlet for the N-H proton around δ 8.06 ppm, three distinct aromatic protons between δ 7.00-7.60 ppm, and a sharp singlet or doublet for the C3-methyl group protons around δ 2.35 ppm.[5]
-
δ 8.06 (s, 1H): Corresponds to the indole N-H proton. Its broadness is typical due to quadrupole relaxation and potential exchange.
-
δ 7.55 (d, J = 7.9 Hz, 1H): Aromatic proton likely at C4, adjacent to the electron-withdrawing bromine atom.
-
δ 7.37 (d, J = 7.6 Hz, 1H): Aromatic proton, likely at C6.
-
δ 7.08 – 6.97 (m, 2H): Overlapping signals for the remaining aromatic proton (C5) and the C2 proton.
-
δ 2.35 (d, J = 1.0 Hz, 3H): The C3-methyl protons, showing a small coupling to the C2 proton.[5]
-
-
¹³C NMR (125 MHz, CDCl₃): The carbon spectrum displays nine distinct signals, confirming the number of carbons in the structure.[5] Key shifts include:
-
δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23: Aromatic carbons.
-
δ 113.13: Carbon atom bearing the bromine (C7).
-
δ 104.75: C3 carbon.
-
δ 9.97: C3-methyl carbon.[5]
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Part 2: Synthesis and Chemical Reactivity
The synthetic utility of 7-Bromo-3-methyl-1H-indole stems from its predictable and versatile reactivity, which is governed by the interplay of the indole core and its specific substituents.
Synthetic Approaches
While numerous methods exist for indole synthesis, a common strategy for producing substituted indoles involves the cyclization of appropriately substituted anilines. For instance, a general approach could involve the Fischer indole synthesis or the Bartoli indole synthesis using a starting material like 2-bromo-6-nitrotoluene, followed by functional group manipulations.[6] A described synthesis involves the reaction of 4,5,6,7-tetrahydrobenzo[c]chromen-2(1H)-one and 2-(trimethylsilyl)ethanol, followed by a Nef reaction to form the indole ring.[4]
Caption: Generalized workflow for indole synthesis.
Reactivity Profile: A Tale of Two Handles
The reactivity of 7-Bromo-3-methyl-1H-indole is best understood by considering its distinct reactive sites. The C3-methyl group deactivates the typically nucleophilic C3 position, while the C7-bromo group introduces a site for metal-catalyzed cross-coupling.
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Indole Ring Reactivity: The indole nitrogen (N1) remains nucleophilic and can be readily alkylated, acylated, or protected using standard protocols. The C2 position, now the most electron-rich carbon on the pyrrole ring due to the C3-blockade, becomes the primary site for electrophilic attack.[7]
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The C7-Bromo Group: The Gateway to Diversity: The true synthetic power of this molecule lies in the C-Br bond. This site is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, allowing for the strategic introduction of a vast array of chemical moieties. This is the cornerstone of its utility in building molecular libraries for drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds (attaching new aryl or heteroaryl rings).[8]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Caption: Reactivity map of 7-Bromo-3-methyl-1H-indole.
Part 3: Application in Drug Discovery and Development
The structural features of 7-Bromo-3-methyl-1H-indole make it an exemplary building block for generating novel chemical entities with therapeutic potential.
Role as a Versatile Intermediate
The primary application is in the construction of complex molecules for screening libraries. The bromine atom at the 7-position allows for late-stage functionalization, a highly desirable strategy in medicinal chemistry. This enables chemists to synthesize a core structure and then rapidly create dozens or hundreds of analogues by varying the coupling partner in a Suzuki or other cross-coupling reaction. This approach is instrumental in exploring Structure-Activity Relationships (SAR).[8]
For example, related structures like (7-Bromo-1H-indol-2-yl)boronic acid are used to synthesize potent dual inhibitors of kinases like RET and TRKA, which are implicated in certain cancers.[9] 7-Bromo-3-methyl-1H-indole provides an alternative and complementary scaffold for accessing novel chemical space around similar biological targets.
Caption: Drug discovery workflow using the target building block.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction. Causality is noted in italics.
Objective: To synthesize a 7-aryl-3-methyl-1H-indole derivative.
Materials:
-
7-Bromo-3-methyl-1H-indole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis, 0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-Bromo-3-methyl-1H-indole, the arylboronic acid, and a magnetic stir bar. An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Reagent Addition: Add the palladium catalyst and sodium carbonate. The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Solvent Addition: Add the degassed solvent mixture (toluene/water). Degassing the solvents (e.g., by bubbling nitrogen through them) removes dissolved oxygen, further protecting the catalyst.
-
Reaction: Fit the flask with a condenser and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. This removes inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
Part 4: Safety and Handling
As with all brominated aromatic compounds, appropriate safety precautions are necessary.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[10][11]
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3]
Conclusion
7-Bromo-3-methyl-1H-indole is more than just another substituted heterocycle; it is a strategically designed chemical tool. The C3-methyl group directs reactivity, while the C7-bromo group provides a versatile anchor point for molecular diversification through robust cross-coupling chemistry. This combination makes it an exceptionally valuable building block for researchers in organic synthesis and a key asset for professionals in drug development aiming to generate novel molecular entities for therapeutic intervention. Its well-defined properties and predictable reactivity ensure its continued role in the advancement of medicinal chemistry.
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7-Bromo-1-methyl-1H-indole | C9H8BrN | CID 21950069. PubChem. [Link]
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7-Bromo-3-iodo-1-methylindole | C9H7BrIN | CID 164566267. PubChem. [Link]
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7-Bromo-1-methyl-1H-indole - SAFETY DATA SHEET. Chem-Impex International. [Link]
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7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl) - ProQuest. ProQuest. [Link]
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Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. ACS Publications. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
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